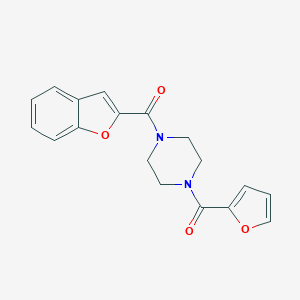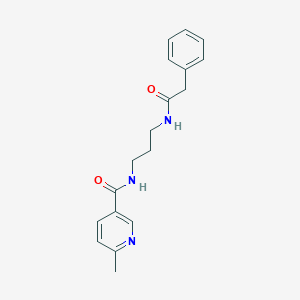![molecular formula C13H17N3O B252025 3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone, commonly known as DMQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMQ belongs to the class of quinazolinone compounds and has shown promising results in various research studies.
Applications De Recherche Scientifique
DMQ has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antifungal properties. DMQ has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Mécanisme D'action
DMQ exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase I and II, which are involved in DNA replication and repair. DMQ also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, DMQ has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
DMQ has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. DMQ has been found to reduce inflammation by inhibiting the production of inflammatory mediators. It also modulates the activity of various neurotransmitters, which may contribute to its antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMQ is a synthetic compound that can be easily synthesized in the lab. It has been found to be relatively stable and has a long shelf life. However, DMQ is highly toxic and requires careful handling. It also has poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
DMQ has shown promising results in various research studies, and there is a need for further investigation to explore its potential therapeutic applications. Some future directions that can be explored include:
1. Developing DMQ derivatives with improved solubility and bioavailability.
2. Investigating the potential of DMQ in the treatment of neurodegenerative diseases.
3. Exploring the potential of DMQ in combination with other drugs for the treatment of cancer.
4. Investigating the potential of DMQ in the treatment of viral infections.
5. Investigating the potential of DMQ in the treatment of autoimmune diseases.
Conclusion:
DMQ is a synthetic compound that has shown promising results in various research studies. It possesses antitumor, anti-inflammatory, and antifungal properties and has potential therapeutic applications in the treatment of various diseases. DMQ exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins and modulating the activity of neurotransmitters. While DMQ has some limitations, such as its toxicity and poor solubility, it is a promising compound that warrants further investigation.
Méthodes De Synthèse
DMQ can be synthesized using a simple one-pot reaction that involves the reaction of 2-aminobenzamide with 3-dimethylaminopropylamine in the presence of acetic acid and acetic anhydride. The reaction yields DMQ as a white solid that can be purified using column chromatography.
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
3-[3-(dimethylamino)propyl]quinazolin-4-one |
InChI |
InChI=1S/C13H17N3O/c1-15(2)8-5-9-16-10-14-12-7-4-3-6-11(12)13(16)17/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Clé InChI |
UWELDGAVVGIHCS-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C=NC2=CC=CC=C2C1=O |
SMILES canonique |
CN(C)CCCN1C=NC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251990.png)
![2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251991.png)

![6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide](/img/structure/B251995.png)
![6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251999.png)